molecular formula C13H9ClN4S B2560366 4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2560366
M. Wt: 288.76 g/mol
InChI Key: PVFZQPARKNGFKV-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a chemical reagent of significant interest in medicinal chemistry and materials science research. This compound belongs to the 1,2,4-triazole-3-thiol class, a scaffold widely recognized for its diverse biological activities . Researchers investigate such compounds primarily for their potential as antimicrobial agents against resilient pathogens . The structural motif of the 1,2,4-triazole core is a key pharmacophore found in several clinical drugs, underscoring its importance in the development of new therapeutic entities . The synthesis and optimization of 1,2,4-triazole-3-thiol derivatives are a active area of investigation, particularly for combating multidrug-resistant bacterial infections, including tuberculosis . Furthermore, the 1,2,4-triazole ring system is of great value in industrial and materials chemistry, with applications explored in the development of polymers, dyestuffs, and as a corrosion inhibitor for metals . The presence of both nitrogen and sulfur atoms in its heterocyclic structure contributes to its versatile coordination and binding properties, making it a valuable building block for further chemical derivatization and structure-activity relationship (SAR) studies . This product is intended for research and development use in a laboratory setting and must be handled by qualified personnel. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(4-chlorophenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4S/c14-10-3-5-11(6-4-10)18-12(16-17-13(18)19)9-2-1-7-15-8-9/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFZQPARKNGFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, which are noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antifungal properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H9ClN4S. It features a triazole ring substituted with chlorophenyl and pyridine moieties, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC13H9ClN4S
CAS Number127118-60-9
Molecular Weight272.75 g/mol

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. A study synthesized various S-substituted derivatives and evaluated their antimicrobial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The minimum inhibitory concentration (MIC) for these compounds ranged from 31.25 to 62.5 μg/mL , demonstrating promising potential as antimicrobial agents .

Table: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
1-((4-ethyl-5-(3-pyridinyl)thio)methyl)-4H-triazole31.25Pseudomonas aeruginosa
1-(4-methoxyphenyl)-2-(5-(3-pyridinyl)thio)ethanone62.5Staphylococcus aureus

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. One study focused on the synthesis of hydrazone derivatives from triazole compounds and tested their cytotoxicity against several cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that certain derivatives exhibited higher cytotoxicity towards melanoma cells compared to other cancer types .

Case Study: Cytotoxicity Evaluation

In a detailed evaluation:

  • Compound : N'-(2-hydroxy-5-nitrobenzylidene)-2-thioacetohydrazide
    • Activity : Inhibited cancer cell migration effectively.
    • Selectivity : More selective towards cancer cells than normal cells.

Antifungal Activity

In addition to antibacterial properties, triazole derivatives have shown antifungal activities. The structure of 1,2,4-triazoles allows for interactions with fungal enzymes involved in ergosterol biosynthesis, which is critical for fungal cell membrane integrity. A study demonstrated that certain derivatives had significant antifungal activity against Candida species at concentrations similar to their antibacterial counterparts .

Structure-Biological Activity Relationship

The biological activity of triazole compounds can often be correlated with their structural features. Variations in substituents on the sulfur atom and the aromatic rings significantly influence their efficacy against various pathogens. For instance:

  • Chlorine Substitution : Enhances antimicrobial potency.
  • Pyridine Ring : Contributes to increased cytotoxicity against cancer cells.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including 4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, in cancer therapy. For instance, derivatives of triazole have been synthesized and tested for cytotoxicity against various cancer cell lines such as melanoma and triple-negative breast cancer. The results indicated that some compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Antimicrobial Properties

Triazole compounds have demonstrated antimicrobial activity against a range of pathogens. Research indicates that this compound exhibits significant antibacterial and antifungal activities. For example, it has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans . The mechanism of action is believed to involve inhibition of essential metabolic pathways in these microorganisms.

Antioxidant Activity

The antioxidant properties of triazole derivatives have been explored in various studies. The presence of the thiol group in this compound contributes to its ability to scavenge free radicals and reduce oxidative stress, which is implicated in several chronic diseases .

Fungicides

Due to their antifungal properties, triazole compounds are also being investigated as potential fungicides in agriculture. Their ability to inhibit fungal growth can be leveraged to protect crops from various fungal pathogens, thereby enhancing agricultural productivity .

Herbicides

Some studies suggest that modifications of triazole structures can lead to herbicidal activities. This aspect is still under investigation but presents a promising avenue for the development of new herbicides based on the triazole scaffold .

Coordination Compounds

The ability of this compound to form coordination complexes with metals opens up potential applications in materials science. These complexes can be utilized in catalysis or as sensors due to their unique electronic properties .

Polymer Chemistry

Triazoles are being incorporated into polymer matrices to enhance their thermal stability and mechanical properties. The incorporation of this compound into polymer systems could lead to novel materials with improved performance characteristics .

Case Studies

Application AreaStudy ReferenceFindings
AnticancerPMC9416745Demonstrated selective cytotoxicity against melanoma and breast cancer cell lines.
AntimicrobialNepjolInhibition of Staphylococcus aureus and Candida albicans with significant activity noted at varying concentrations.
AgriculturalBLD PharmPotential use as a fungicide with effective inhibition of fungal pathogens in crops.
Material ScienceResearchGateDevelopment of metal complexes for catalytic applications showcasing enhanced electronic properties.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Key Properties Biological Activity References
Target Compound :
4-(4-Chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
- 4-Cl-C₆H₄ (position 4)
- Pyridin-3-yl (position 5)
- Thiol (position 3)
- High polarity due to pyridine
- Moderate lipophilicity (Cl-phenyl)
- Metal coordination potential
Not explicitly reported; inferred antiviral/anticancer potential based on analogs
4-(Benzylideneamino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol - 4-Cl-C₆H₄ (position 5)
- Benzylideneamino (position 4)
- Enhanced π-π stacking (aromatic Schiff base)
- Improved thermal stability
Antimicrobial, antifungal
4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol - 4-F-C₆H₄ (Schiff base)
- Pyridin-2-yl (position 5)
- Electron-withdrawing F substituent
- Altered binding affinity
Anticancer (moderate inhibition of MCF-7 cells)
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol - Cyclopentenylamino (position 4)
- 4-Cl-C₆H₄-hydrazinyl (position 5)
- Bulky substituents enhance steric effects
- High binding affinity to viral helicase
Potent antiviral (SARS-CoV-2 helicase inhibition)
S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol - Alkyl-S (thiol derivative)
- Pyrrole (position 5)
- Increased lipophilicity (alkyl chain)
- Enhanced bioavailability
Molecular docking similarity to known drugs (anticancer)

Key Findings from Comparative Studies

Antiviral Activity: The cyclopentenylamino-hydrazinyl analog (Table 1) exhibited superior inhibition of SARS-CoV-2 helicase (nsp13) due to strong hydrogen bonding and hydrophobic interactions . In contrast, the target compound’s pyridin-3-yl group may favor interactions with metal ions or enzymes but lacks direct evidence of antiviral efficacy.

Anticancer Potential: Pyridine-containing analogs (e.g., pyridin-4-yl in ) showed moderate to significant inhibition of cancer cell lines (MCF-7, Hep-G2) when complexed with transition metals (e.g., Cu²⁺, Zn²⁺). The target compound’s pyridin-3-yl group could similarly enhance metal-binding but requires experimental validation .

Antimicrobial and Antioxidant Effects: Schiff base derivatives (e.g., benzylideneamino in Table 1) demonstrated broad-spectrum antimicrobial activity, attributed to the electron-withdrawing Cl and planar aromatic systems . Antioxidant activity was noted in pyrrole- and pyrazole-substituted triazoles (e.g., 15–20% DPPH scavenging in ), but the target compound’s pyridine ring may reduce radical scavenging efficiency compared to heteroaromatic substituents like furan or thiophene .

Synthetic Flexibility :

  • The thiol group in the target compound allows derivatization into S-alkyl or disulfide forms, improving pharmacokinetics. For example, S-alkyl derivatives in showed enhanced docking scores compared to parent thiols .

Q & A

Q. What are the standard synthetic protocols for 4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol?

  • Methodological Answer : The synthesis typically involves cyclization of precursors like hydrazides and aldehydes under basic conditions. For example:

React 4-chlorobenzohydrazide with pyridine-3-carboxaldehyde in ethanol under reflux.

Add thiourea and NaOH to induce cyclization, forming the triazole-thiol core.

Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Key variables include solvent choice (methanol/ethanol), temperature (reflux at ~80°C), and stoichiometric ratios (1:1 hydrazide:aldehyde) .

Q. How is the compound structurally characterized?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • ¹H/¹³C NMR : Confirm aromatic protons (δ 7.2–8.5 ppm) and pyridyl/triazole carbons (δ 120–150 ppm).
  • IR : Detect thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹).
  • LC-MS/HR-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 315.03 for C₁₃H₁₀ClN₄S).
  • Elemental analysis : Validate C, H, N, S percentages (±0.3% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer : Systematic optimization strategies include:
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) may enhance cyclization efficiency vs. ethanol.
  • Catalysts : Add KI or phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitution.
  • Temperature control : Microwave-assisted synthesis (100–120°C) reduces reaction time from hours to minutes.
  • Workup : Replace column chromatography with pH-controlled precipitation (adjust to pH 3–4 for thiol stabilization).
    Reported yields increase from ~65% to >85% under optimized conditions .

Q. What structure-activity relationship (SAR) studies exist for its biological activity?

  • Methodological Answer : Key SAR insights from analogous triazole-thiols:
Substituent ModificationBiological ImpactReference
4-Chlorophenyl at N1Enhances antifungal activity (MIC: 2 µg/mL vs. Candida albicans)
Pyridin-3-yl at C5Improves ATPase inhibition (IC₅₀: 0.47 µM for MERS-CoV helicase)
Thiol to thioether (S-alkylation)Reduces cytotoxicity (IC₅₀ increases from 12 µM to >50 µM in HepG2 cells)
Computational docking (AutoDock Vina) identifies hydrogen bonding between the thiol group and His290/Arg567 residues in viral helicases .

Q. How can conflicting reports on biological activity be reconciled?

  • Methodological Answer : Address discrepancies via:
  • Standardized assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and pathogen strains.
  • Systematic substituent variation : Compare 4-chlorophenyl vs. 4-fluorophenyl analogs to isolate electronic effects.
  • Meta-analysis : Pool data from ≥3 independent studies; apply statistical tools (e.g., ANOVA) to assess significance.
    For example, conflicting antifungal data (MIC range: 2–25 µg/mL) may arise from differences in fungal strain susceptibility or culture conditions .

Q. What computational methods predict its pharmacokinetic and target interaction profiles?

  • Methodological Answer :
  • ADME prediction (SwissADME) : LogP (~2.8) and topological polar surface area (TPSA: ~85 Ų) suggest moderate oral bioavailability.
  • Molecular dynamics (GROMACS) : Simulate binding stability to SARS-CoV-2 helicase (RMSD <2.0 Å over 100 ns).
  • Quantum mechanical calculations (DFT) : Optimize geometry at B3LYP/6-31G* level to identify reactive sites (e.g., thiol group electrophilicity).
    These methods guide lead optimization, such as adding methyl groups to improve metabolic stability .

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